4-(Benzyloxy)-2-bromobenzaldehyde
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Overview
Description
4-(Benzyloxy)-2-bromobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that benzyloxy compounds often act as prodrugs, undergoing metabolic transformations in the body to yield active compounds . The bromine atom in 4-(Benzyloxy)-2-bromobenzaldehyde could potentially enhance its reactivity, making it a good leaving group in biochemical reactions .
Biochemical Pathways
Benzyloxy compounds are often involved in various metabolic pathways, undergoing transformations catalyzed by enzymes .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are often metabolized by the liver .
Result of Action
Similar compounds have been known to exert various biological effects, such as anti-proliferative activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action through interactions or competition for binding sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)-2-bromobenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-(benzyloxy)benzaldehyde. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-bromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Scientific Research Applications
4-(Benzyloxy)-2-bromobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science: It can be used in the preparation of functional materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a bromine atom.
4-(Benzyloxy)benzaldehyde: Lacks the bromine atom at the 2-position.
4-(Benzyloxy)-2-chlorobenzaldehyde: Contains a chlorine atom instead of a bromine atom at the 2-position.
Uniqueness
4-(Benzyloxy)-2-bromobenzaldehyde is unique due to the presence of both a benzyloxy group and a bromine atom on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXIQYCTKIKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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